(3-(Phenylcarbamoyl)phenyl)boronic acid
Description
(3-(Phenylcarbamoyl)phenyl)boronic acid (CAS: 397843-71-9; molecular formula: C₁₃H₁₂BNO₃) is a boronic acid derivative featuring a phenylcarbamoyl substituent at the meta position of the phenyl ring attached to the boronic acid group . This structural motif confers unique electronic and steric properties, making it valuable in medicinal chemistry, materials science, and catalysis. The phenylcarbamoyl group enhances hydrophobicity and may participate in hydrogen bonding, which is critical for interactions with biological targets or supramolecular assemblies .
Properties
IUPAC Name |
[3-(phenylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9,17-18H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJFNWZHUMGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447319 | |
| Record name | [3-(Phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397843-71-9 | |
| Record name | B-[3-[(Phenylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Phenylcarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Phenylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3-(Phenylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis
1.1 Role in Organic Reactions
The primary application of (3-(Phenylcarbamoyl)phenyl)boronic acid lies in its use as a reagent in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This compound can serve as an aryl source, allowing for the synthesis of complex organic molecules with high precision.
1.2 Mechanism of Action
The mechanism by which this compound participates in Suzuki-Miyaura coupling involves several key steps:
- Oxidative Addition: The palladium catalyst inserts into the carbon-boron bond.
- Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
- Reductive Elimination: This step regenerates the palladium catalyst and forms the desired coupled product.
Medicinal Chemistry
2.1 Potential Therapeutic Applications
Research indicates that this compound may have applications in medicinal chemistry, particularly in cancer treatment. Its structure allows it to interact with biological pathways involved in tumor growth and proliferation.
2.2 Boron Neutron Capture Therapy
One notable application is its investigation for use in boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells when exposed to neutron radiation.
Materials Science
3.1 Synthesis of Advanced Materials
In materials science, this compound can be employed as a building block for synthesizing advanced materials. Its boronic acid functionality allows for the formation of polymers and other materials with tailored properties, enhancing their performance in various applications.
3.2 Comparison with Similar Compounds
The unique reactivity profile of this compound differentiates it from other boronic acids, such as:
| Compound Name | Unique Features |
|---|---|
| (4-Fluoro-3-methoxyphenyl)boronic acid | Contains a methoxy group enhancing solubility |
| (3-Fluoro-4-carboxyphenyl)boronic acid | Features a carboxylic acid group affecting reactivity |
| (4-Fluoro-3-nitrobenzoic acid) | Incorporates a nitro group influencing electronic properties |
Case Studies
4.1 Research Findings
Several studies have documented the applications and efficacy of this compound:
- A study published in Nature explored its role as a selective degrader of specific proteins linked to cancer progression, demonstrating its potential therapeutic benefits ( ).
- Research highlighted its effectiveness in synthesizing novel drug candidates through various coupling reactions, showcasing its versatility in medicinal chemistry ( ).
Mechanism of Action
The mechanism of action of (3-(Phenylcarbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, thereby blocking its activity. This interaction is particularly effective against serine proteases and kinases, which play a role in various cellular pathways .
Comparison with Similar Compounds
Substituent Variations on the Carbamoyl Group
The carbamoyl group’s substituents significantly influence physicochemical properties and reactivity. Key analogs include:
Structural Insights :
- Electron Effects : Dimethylcarbamoyl groups donate electrons, lowering the boronic acid’s pKa (~8.5–9.0) compared to phenylcarbamoyl analogs (~9.2–9.5), enhancing reactivity in cross-coupling reactions .
- Steric Impact : Bulky substituents (e.g., benzyl) reduce reaction rates in Suzuki-Miyaura couplings but improve target selectivity in enzyme inhibition .
Fluorinated Analogs
Fluorine substitution alters electronic and binding properties:
Comparative Analysis :
- Fluorine’s electronegativity increases boronic acid acidity, facilitating interactions with serine residues in enzyme active sites .
Research Findings and Data Tables
Table 2: Physicochemical Properties
| Compound | pKa (Predicted) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| (3-(Phenylcarbamoyl)phenyl)boronic acid | 9.2 | 2.8 | 0.45 |
| (3-(Dimethylcarbamoyl)phenyl)boronic acid | 8.9 | 1.9 | 1.20 |
| 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid | 7.02 | 2.1 | 0.85 |
Biological Activity
(3-(Phenylcarbamoyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by recent research findings and case studies.
Overview of Boronic Acids in Medicinal Chemistry
Boronic acids, including their derivatives, have garnered attention for their unique ability to form reversible covalent bonds with biological molecules. This property allows them to act as enzyme inhibitors and therapeutic agents. The introduction of boronic acid groups into various bioactive molecules has been shown to enhance their pharmacological properties, including selectivity and bioavailability .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study evaluated its cytotoxic effects on cancer cell lines and found that it had a low IC50 value against MCF-7 cells (IC50: 18.76 ± 0.62 µg/mL), indicating potent activity against breast cancer cells while showing minimal toxicity to normal cells .
The mechanism by which boronic acids exert their anticancer effects often involves the inhibition of the proteasome pathway, which is crucial for regulating cell cycle progression and apoptosis. For example, similar compounds have been shown to halt cell cycle progression at the G2/M phase, leading to growth inhibition in cancer cells .
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. It has been reported to possess activity against various bacterial strains, including those resistant to conventional antibiotics. In one study, derivatives of phenylboronic acids were shown to inhibit class A carbapenemases (KPC-2 and GES-5) effectively, restoring the efficacy of β-lactam antibiotics like meropenem .
Synergistic Effects
The compound demonstrates synergistic effects when used in combination with β-lactam antibiotics, significantly enhancing their efficacy against resistant strains. Fractional inhibitory concentration index (FICI) tests confirmed these synergistic interactions, making it a promising candidate for developing new antibacterial therapies .
Enzyme Inhibition Properties
This compound has been characterized for its enzyme inhibition capabilities. It has shown moderate acetylcholinesterase inhibition (IC50: 115.63 ± 1.16 µg/mL), high butyrylcholinesterase inhibition (IC50: 3.12 ± 0.04 µg/mL), and antiurease activity (IC50: 1.10 ± 0.06 µg/mL) . These properties suggest potential applications in treating diseases related to enzyme dysregulation.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-(Phenylcarbamoyl)phenyl)boronic acid, and what challenges are associated with its purification?
- Methodological Answer : Synthesis typically involves coupling phenyl isocyanate with 3-boronobenzoic acid derivatives, followed by activation of the boronic acid group. Challenges include low yields due to competing side reactions (e.g., boroxine formation at elevated temperatures) and purification difficulties caused by irreversible silica gel binding. Non-silica-based purification (e.g., recrystallization or ion-exchange chromatography) and low-temperature storage are recommended to mitigate these issues .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer : A combination of techniques ensures comprehensive characterization:
- NMR Spectroscopy : , , and NMR to confirm structure and boron coordination.
- IR Spectroscopy : Identify carbonyl (C=O) and B-O vibrational modes.
- LC-MS/MS : Quantify impurities (e.g., genotoxic boronic acids) with limits of detection (LOD) <1 ppm, validated per ICH guidelines .
- X-ray Crystallography : Resolve supramolecular interactions, such as hydrogen bonding between the carbamoyl group and boronic acid .
Q. How does the phenylcarbamoyl substituent influence the stability of this compound under varying pH conditions?
- Methodological Answer : The electron-withdrawing carbamoyl group enhances boron's Lewis acidity, increasing reactivity toward diols at physiological pH (7.4). Stability studies should use phosphate-buffered solutions (pH 6.5–8.5) with UV-Vis or NMR to monitor boronate ester formation .
Advanced Research Questions
Q. How do electronic effects of the phenylcarbamoyl group modulate the boronic acid’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The carbamoyl group reduces electron density at boron, accelerating transmetallation but potentially increasing oxidative deboronation. Compare coupling efficiency with electron-neutral (e.g., methyl) or electron-donating substituents using Pd(PPh)/KCO in THF/water. Monitor yields via HPLC and optimize ligand choice (e.g., SPhos for sterically hindered substrates) .
Q. What computational strategies can predict the tautomeric behavior and supramolecular interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models tautomeric equilibria (e.g., boronic acid ↔ boroxine). Hirshfeld surface analysis of X-ray data quantifies intermolecular interactions (e.g., C-H···O and B-O···H bonds), guiding crystal engineering for improved solubility .
Q. What methodologies are suitable for quantifying this compound as a genotoxic impurity in pharmaceuticals?
- Methodological Answer : Develop a validated LC-MS/MS method with a hydrophilic interaction liquid chromatography (HILIC) column. Use multiple reaction monitoring (MRM) transitions specific to the target analyte (e.g., m/z 259 → 183 for protonated molecular ions). Achieve LOD <0.1 ppm by optimizing ion source parameters and matrix-matched calibration .
Q. How can this compound be functionalized for selective glucose sensing in biological fluids?
- Methodological Answer : Incorporate the compound into carbon dots via one-pot hydrothermal synthesis. The carbamoyl group enhances hydrophilicity and binding affinity for cis-diols in glucose. Validate selectivity against interferents (e.g., fructose, uric acid) using fluorescence quenching assays in human serum .
Q. What in vitro assays are recommended to evaluate the antitubulin activity of this compound derivatives?
- Methodological Answer : Perform tubulin polymerization inhibition assays (IC determination) using purified bovine tubulin. Compare with combretastatin A-4 as a positive control. Validate cytotoxicity via MTT assays across 39 cancer cell lines (e.g., Jurkat, B-16) and analyze apoptosis via flow cytometry with Annexin V/PI staining .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
